Tert-butyl propionylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

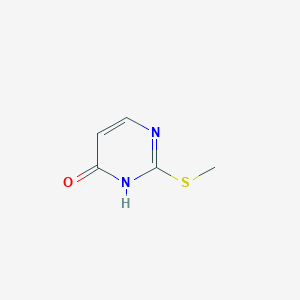

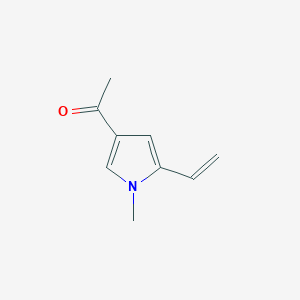

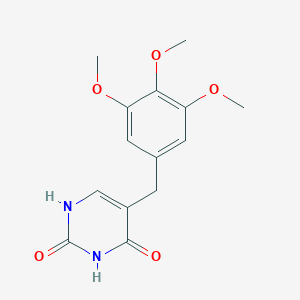

Tert-butyl propionylcarbamate is a chemical compound with the molecular formula C8H15NO3 . It is also known by several other names such as N-propanoyl-carbamic acid tert-butyl ester, N-propionylcarbamic acid tert-butyl ester, and tert-butyl N-propanoylcarbamate .

Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl propionylcarbamate such as melting point, boiling point, density, and refractive index are not available .Aplicaciones Científicas De Investigación

- The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations .

- It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .

- It’s also considered for its possible application in biocatalytic processes .

- Carbazole-based molecular units, which can be related to the tert-butyl group, are ubiquitous in organic optoelectronic materials .

- These units are used as molecular building blocks, oligomers, dendrimers, or polymers .

- They exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .

- The tert-butyl group, as part of larger molecules, has been studied in the context of photochemistry .

- Detailed investigations have been conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- The tert-butyl group has been studied in the context of crystal engineering .

- Single-crystal microscopic absorption spectroscopy was used to clarify the effect of a bulky substituent, like the tert-butyl group, on the photochromic properties of certain compounds .

- The tert-butyl group has implications in biosynthetic and biodegradation pathways .

- It’s used in chemical transformations and has relevance in nature .

Chemistry and Biology

Organic Optoelectronic Materials

Photochemistry

Crystal Engineering

Biosynthetic and Biodegradation Pathways

Biocatalytic Processes

- Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP) have been successfully photopolymerised and characterised .

- These hydrogels are thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio is increased .

- The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Thermo-sensitive Terpolymer Hydrogels for Drug Delivery Applications

Polymer Characteristics and Benefits

- Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP) have been successfully photopolymerised and characterised .

- These hydrogels are thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio is increased .

- The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Thermo-sensitive Terpolymer Hydrogels for Drug Delivery Applications

Polymer Characteristics and Benefits

Propiedades

IUPAC Name |

tert-butyl N-propanoylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGHOITZVRRVCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265776 |

Source

|

| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl propionylcarbamate | |

CAS RN |

120157-99-5 |

Source

|

| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)